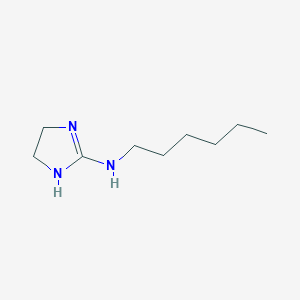
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexylamine with glyoxal and ammonium acetate, which leads to the formation of the imidazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: The hexyl group or other substituents on the imidazole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acids, while reduction can produce imidazoline derivatives. Substitution reactions can result in a variety of functionalized imidazoles with different alkyl or acyl groups.
Applications De Recherche Scientifique
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Hexyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1H-imidazol-2-amine: Lacks the hexyl group, which can affect its solubility and reactivity.
N-Methyl-4,5-dihydro-1H-imidazol-2-amine: Contains a methyl group instead of a hexyl group, leading to different chemical properties and applications.
N-Phenyl-4,5-dihydro-1H-imidazol-2-amine: The phenyl group provides different electronic and steric effects compared to the hexyl group.
Uniqueness
N-Hexyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the hexyl group, which can enhance its lipophilicity and ability to interact with hydrophobic environments. This property can be advantageous in applications where increased membrane permeability or interaction with lipid-based systems is desired.
Propriétés
Numéro CAS |
74399-98-7 |
|---|---|
Formule moléculaire |
C9H19N3 |
Poids moléculaire |
169.27 g/mol |
Nom IUPAC |
N-hexyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H19N3/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H2,10,11,12) |
Clé InChI |
CTJHJWVMGMLAIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
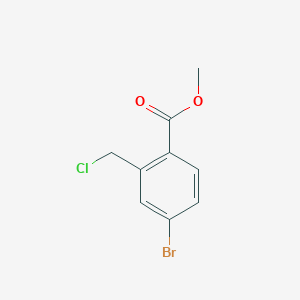
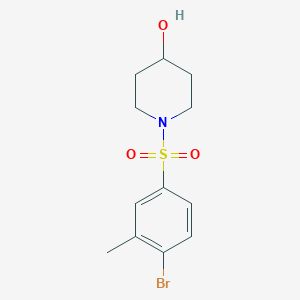
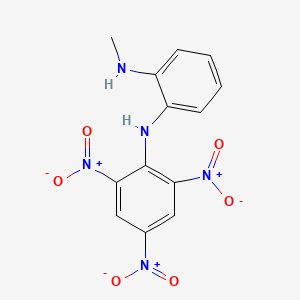

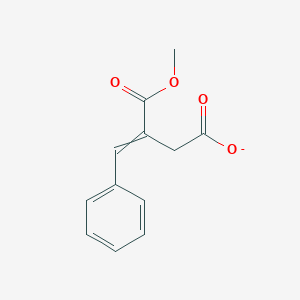
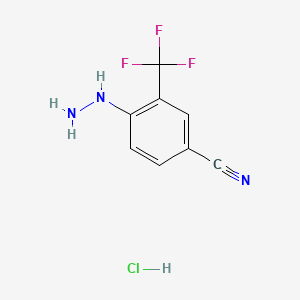
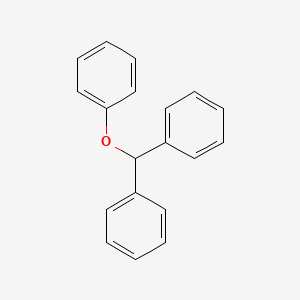
![{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid](/img/structure/B13932034.png)
![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)

![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)
